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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)acetaldehyde

Cat. No.: B081494 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic characteristics of 2-(thiophen-2-yl)acetaldehyde and its primary

alcohol, carboxylic acid, and methyl ester derivatives. This guide provides a comparative

analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed

experimental protocols.

This publication offers an objective comparison of the spectroscopic properties of 2-(thiophen-
2-yl)acetaldehyde and its closely related derivatives: 2-(thiophen-2-yl)ethanol, 2-(thiophen-2-

yl)acetic acid, and methyl 2-(thiophen-2-yl)acetate. Understanding the nuanced differences in

their spectral data is crucial for the unambiguous identification, characterization, and quality

control of these compounds in research and development settings. The data presented herein

has been compiled from various spectroscopic databases and scientific literature to provide a

reliable reference for professionals in the fields of chemistry and drug discovery.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2-(thiophen-2-yl)acetaldehyde
and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Compound H-3' H-4' H-5' -CH₂-

Aldehyde/Al
cohol/Acid/
Ester
Protons

2-(Thiophen-

2-

yl)acetaldehy

de

~7.0-7.2 ~7.0-7.2 ~7.4-7.6 ~3.8 (d) ~9.8 (t)

2-(Thiophen-

2-

yl)ethanol[1]

6.86 6.94 7.14 3.05 (t)

3.81 (t, -

CH₂OH), 2.02

(s, -OH)

2-(Thiophen-

2-yl)acetic

acid

~7.0-7.3 ~7.0-7.3 ~7.3-7.5 ~3.9 (s)
~11-12 (br s,

-COOH)

Methyl 2-

(thiophen-2-

yl)acetate

~6.9-7.2 ~6.9-7.2 ~7.2-7.4 ~3.9 (s)
~3.7 (s, -

OCH₃)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental

conditions. d = doublet, t = triplet, s = singlet, br s = broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Compoun
d

C-2' C-3' C-4' C-5' -CH₂-

Carbonyl/
Ester/Alc
ohol
Carbon

2-

(Thiophen-

2-

yl)acetalde

hyde[2]

~138 ~127 ~126 ~125 ~45 ~200

2-

(Thiophen-

2-

yl)ethanol

~142 ~127 ~125 ~124 33.3 63.4

2-

(Thiophen-

2-yl)acetic

acid

~135 ~127 ~126 ~125 ~36 ~172

Methyl 2-

(thiophen-

2-

yl)acetate[

3]

~135 ~127 ~125 ~124 ~36
~171, ~52

(-OCH₃)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental

conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
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Compound ν(C=O) ν(O-H)
ν(C-H,
thiophene)

ν(C=C,
thiophene)

ν(C-S)

2-(Thiophen-

2-

yl)acetaldehy

de

~1720 (s) - ~3100 ~1500-1400 ~850-800

2-(Thiophen-

2-

yl)ethanol[4]

- ~3350 (br) ~3100 ~1500-1400 ~850-800

2-(Thiophen-

2-yl)acetic

acid

~1700 (s)
~3000-2500

(br)
~3100 ~1500-1400 ~850-800

Methyl 2-

(thiophen-2-

yl)acetate

~1740 (s) - ~3100 ~1500-1400 ~850-800

Note: s = strong, br = broad. Frequencies are approximate.

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

Compound Molecular Ion (M⁺) Key Fragment Ions

2-(Thiophen-2-

yl)acetaldehyde[2]
126 97 ([M-CHO]⁺), 83, 58

2-(Thiophen-2-yl)ethanol[5] 128 97 ([M-CH₂OH]⁺), 84, 58

2-(Thiophen-2-yl)acetic acid[6] 142 97 ([M-COOH]⁺), 83

Methyl 2-(thiophen-2-

yl)acetate[3]
156 97 ([M-COOCH₃]⁺), 83

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiopheneethanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Thiophen-2-yl_acetaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5402551&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiopheneacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/88055
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving

approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS)

as an internal standard (0 ppm). The chemical shifts are reported in parts per million (ppm)

relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR)

spectrometer. For liquid samples like 2-(thiophen-2-yl)ethanol, a thin film is prepared between

two sodium chloride (NaCl) or potassium bromide (KBr) plates. Solid samples, such as 2-

(thiophen-2-yl)acetic acid, are typically analyzed as a KBr pellet. The spectra are recorded in

the range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with

an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas

chromatograph (GC) for separation and purification, and then ionized by a high-energy electron

beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-

charge ratio (m/z) and detected.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a double-beam UV-Vis

spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent, such as

ethanol or cyclohexane. The absorbance of the solution is measured over a wavelength range

of approximately 200-400 nm. The wavelength of maximum absorption (λmax) is a key

characteristic. For aldehydes and ketones, a weak n→π* transition is often observed around

270-300 nm[7].

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound, such as 2-(thiophen-2-yl)acetaldehyde and its derivatives.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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